N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine
CAS No.: 2845126-30-7
Cat. No.: VC18348993
Molecular Formula: C14H19BrClN3O4
Molecular Weight: 408.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2845126-30-7 |
|---|---|
| Molecular Formula | C14H19BrClN3O4 |
| Molecular Weight | 408.67 g/mol |
| IUPAC Name | tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
| Standard InChI | InChI=1S/C14H19BrClN3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-8(15)7-9(16)17-18-10/h7H,1-6H3 |
| Standard InChI Key | OVIRUMFUQLQSJA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NN=C(C=C1Br)Cl)C(=O)OC(C)(C)C |
Introduction
Chemical and Structural Properties
Molecular Architecture
N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at adjacent positions. The Boc groups () protect the amine moiety, enhancing stability during synthetic reactions. Key structural features include:
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Bromine (Br): Introduces steric bulk and electrophilic reactivity at the 4-position.
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Chlorine (Cl): Enhances electronic withdrawal effects at the 6-position.
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Boc Groups: Provide solubility in organic solvents and prevent unwanted side reactions .
Table 1: Comparative Structural Features of N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine and Its Parent Compound
| Property | N,N-Bis(boc)-3-amino-4-bromo-6-chloropyridazine | 3-Amino-4-bromo-6-chloropyridazine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 408.67 | 208.44 |
| Functional Groups | Boc-protected amine, Br, Cl | Free amine, Br, Cl |
| Key Applications | Pharmaceutical intermediate | Precursor for derivatization |
Physicochemical Characteristics
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to Boc groups.
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Stability: Stable under inert conditions but susceptible to deprotection under acidic or basic conditions.
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Spectroscopic Data:
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized from 3-amino-4-bromo-6-chloropyridazine through sequential Boc protection:
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Amino Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) yields the bis-Boc derivative.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Optimization Challenges
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Regioselectivity: Competing reactions at the 3-amino group require controlled stoichiometry.
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Deprotection Risks: Overexposure to acidic conditions may cleave Boc groups prematurely .
Applications in Pharmaceutical Research
Intermediate for Kinase Inhibitors
The compound’s halogenated pyridazine core facilitates interactions with ATP-binding pockets in kinases. For example, derivatives of imidazo[1,2-b]pyridazine (a related scaffold) inhibit BCL-ABL kinase, a target in chronic myeloid leukemia therapy .
Antibiotic Development
Bromine and chlorine atoms enhance antibacterial activity by disrupting bacterial cell wall synthesis. Analogous pyridazine derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
Table 2: Biological Activities of Pyridazine-Based Compounds
| Compound Class | Target Enzyme | IC (nM) | Therapeutic Area |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | BCL-ABL kinase | 12 | Oncology |
| Halogenated pyridazines | DNA gyrase | 450 | Infectious diseases |
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The Boc-protected amine serves as a directing group, enabling selective binding to catalytic sites. Molecular docking studies suggest hydrogen bonding between the pyridazine nitrogen and kinase hinge regions .
Pharmacokinetic Considerations
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Metabolic Stability: Boc groups reduce hepatic clearance by shielding the amine from cytochrome P450 oxidation.
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Blood-Brain Barrier Permeability: LogP of 1.27 predicts moderate CNS penetration, suitable for neuroactive agents .
Comparative Analysis with Related Compounds
Parent Compound: 3-Amino-4-bromo-6-chloropyridazine
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Reactivity: The free amine undergoes undesired side reactions (e.g., oxidation), necessitating Boc protection for complex syntheses.
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Applications: Limited to small-scale derivatization due to instability.
Imidazo[1,2-b]pyridazine Derivatives
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Enhanced Potency: Fusion with imidazole rings improves kinase inhibition 10-fold compared to pyridazine alone .
Future Perspectives
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Targeted Drug Delivery: Conjugating the compound with antibody-drug conjugates (ADCs) may enhance tumor-specific uptake.
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Sustainable Synthesis: Developing catalytic methods to reduce Boc group waste.
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Neurodegenerative Disease Research: Exploring interactions with tau protein kinases in Alzheimer’s models .
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